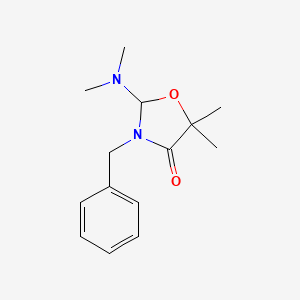
Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethyl, methyl, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-bromo-3-methylbutanoate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or other biomolecules, modulating various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the 2-position, which may affect its reactivity and applications.
Methyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The unique combination of substituents in Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate gives it distinct properties and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
94088-20-7 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-3-methyl-4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-4-6-10(3,9(13)14-5-2)7(11)8(12)15-6/h6H,4-5H2,1-3H3 |
Clave InChI |
MDCJZBLMUIGLDD-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=O)C(=O)O1)(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


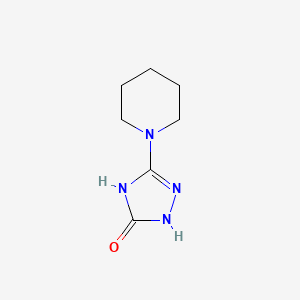
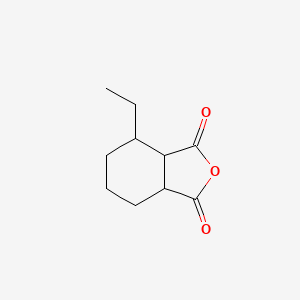

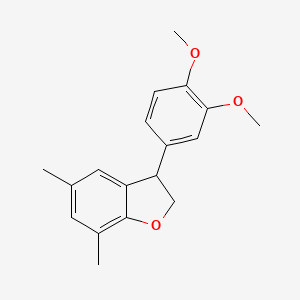
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
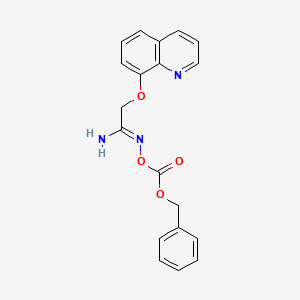
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

